14-Methylpentadec-1-ene-3,10-dione
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Overview
Description
14-Methylpentadec-1-ene-3,10-dione is an organic compound with the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol . It is characterized by the presence of a long carbon chain with a methyl group at the 14th position and two ketone groups at the 3rd and 10th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
14-Methylpentadec-1-ene-3,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
14-Methylpentadec-1-ene-3,10-dione has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving lipid metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 14-Methylpentadec-1-ene-3,10-dione involves its interaction with molecular targets such as enzymes and receptors. The ketone groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Pentadecene-3,10-dione: Similar structure but lacks the methyl group at the 14th position.
14-Methylhexadec-1-ene-3,10-dione: Similar structure with an additional carbon in the chain.
14-Methylpentadec-1-ene-3,9-dione: Similar structure but with the second ketone group at the 9th position.
Uniqueness
14-Methylpentadec-1-ene-3,10-dione is unique due to its specific arrangement of functional groups and the presence of a methyl group at the 14th position. This unique structure can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Biological Activity
Overview
14-Methylpentadec-1-ene-3,10-dione (CAS No. 32746-63-7) is an organic compound characterized by its unique structure, comprising a long carbon chain with two ketone functional groups. Its molecular formula is C16H28O2, and it has a molecular weight of 252.39 g/mol. This compound has garnered interest in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities and applications.
The compound contains a methyl group at the 14th position of the carbon chain and two ketone groups at the 3rd and 10th positions. These functional groups play a crucial role in its biological activity by allowing interactions with enzymes and receptors through hydrogen bonding and other non-covalent interactions. The specific pathways and mechanisms of action are still under investigation but may involve modulation of lipid metabolism and enzyme activity .
Chemical Reactions
This compound can undergo various chemical transformations, including:
- Oxidation : Can be further oxidized to introduce additional functional groups or to form carboxylic acids.
- Reduction : Ketone groups can be converted to alcohols using reducing agents like sodium borohydride.
- Substitution : The compound can participate in substitution reactions where functional groups are replaced by others.
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with long-chain aliphatic structures have been shown to interact with cellular membranes, potentially disrupting cancer cell proliferation .
A specific case study demonstrated that structural analogs of similar compounds showed varying degrees of cytotoxicity against human breast cancer cells (MCF-7). The growth inhibitory effects were attributed to their ability to modulate mitochondrial functions, particularly through interactions with ATP synthase . This suggests that this compound may also exert similar effects.
Enzyme Interaction Studies
The interaction of this compound with specific enzymes has been explored. The compound's ketone groups allow it to act as a substrate or inhibitor for certain enzymes involved in lipid metabolism. Preliminary findings suggest that it could influence pathways related to fatty acid synthesis or degradation, although detailed mechanistic studies are required to elucidate these interactions fully .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
1-Pentadecene-3,10-dione | Lacks methyl group at C14 | Moderate cytotoxicity |
14-Methylhexadec-1-ene-3,10-dione | One additional carbon in chain | Higher lipophilicity |
14-Methylpentadec-1-ene-3,9-dione | Second ketone at C9 | Varying enzyme interaction |
These comparisons indicate that the presence of the methyl group at the C14 position and the specific placement of ketones significantly influence the compound's reactivity and biological properties.
Case Studies
- Anticancer Activity : A study evaluated various analogs of long-chain diones for their cytotoxic effects on cancer cell lines. Results showed that modifications in the structure could enhance potency against MCF-7 cells by up to fourfold compared to parent compounds .
- Enzyme Modulation : Research focused on the enzyme inhibition potential of diones indicated that compounds like this compound could inhibit key enzymes involved in lipid metabolism, suggesting a dual role in both anticancer activity and metabolic regulation .
Properties
IUPAC Name |
14-methylpentadec-1-ene-3,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-4-15(17)11-7-5-6-8-12-16(18)13-9-10-14(2)3/h4,14H,1,5-13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCXOHZVAWXTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)CCCCCCC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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